1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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Overview
Description
1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a complex organic compound belonging to the class of nitrogen-containing heterocycles. This compound features a unique structure that includes a chloro group, a dimethylphenoxymethyl group, and an imidazo[1,5-a]pyrazine core. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves multiple steps, including cyclization, substitution, and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups and overall structure.
Cyclization and Ring-Opening: The imidazo[1,5-a]pyrazine core can participate in cyclization and ring-opening reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Researchers investigate its potential as a therapeutic agent, particularly for its antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine include other imidazo[1,5-a]pyrazine derivatives and related nitrogen-containing heterocycles. Examples include:
Pyrrolopyrazine Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrazine Derivatives: Widely studied for their pharmacological effects and applications in drug discovery.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H22ClN3O |
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Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-chloro-8-[(3,4-dimethylphenoxy)methyl]-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C17H22ClN3O/c1-4-15-20-17(18)16-14(19-7-8-21(15)16)10-22-13-6-5-11(2)12(3)9-13/h5-6,9,14,19H,4,7-8,10H2,1-3H3 |
InChI Key |
YIQBUQSZAIALPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2N1CCNC2COC3=CC(=C(C=C3)C)C)Cl |
Origin of Product |
United States |
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